2,2,2-Trifluoroethyl 3-hydroxybenzoate
Description
2,2,2-Trifluoroethyl 3-hydroxybenzoate is an organofluorine ester compound combining a trifluoroethyl group (-CF₂CH₃) with a 3-hydroxybenzoate moiety. The trifluoroethyl group is known to enhance metabolic stability and alter physicochemical properties such as lipophilicity (logP) and solubility compared to non-fluorinated analogs .
Properties
CAS No. |
179633-60-4 |
|---|---|
Molecular Formula |
C9H7F3O3 |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 3-hydroxybenzoate |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)5-15-8(14)6-2-1-3-7(13)4-6/h1-4,13H,5H2 |
InChI Key |
ZMJPYRFGQUIKOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C(=O)OCC(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)OCC(F)(F)F |
Synonyms |
Benzoic acid, 3-hydroxy-, 2,2,2-trifluoroethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Trifluoroethyl vs. Other Fluorinated Groups
The trifluoroethyl group distinguishes itself from other fluorinated substituents (e.g., trifluoromethyl, pentafluoroethyl) through its balance of steric bulk and electron-withdrawing effects. For example:
Key Observations :
Role of Fluorine in Bioavailability and Stability
Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability. For instance:
- 3-(2,2,2-Trifluoroacetoxy)butyrate ethyl ester (): The trifluoroacetyl group improves chromatographic separation efficiency due to increased polarity and stereoelectronic effects, achieving a separation factor (α) of 1.02 at 62°C .
- 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate (): The sulfonate ester’s stability under acidic conditions makes it a preferred leaving group in nucleophilic substitutions .
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